molecular formula C8H11ClFNO B1525115 2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride CAS No. 1311315-00-0

2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride

Cat. No. B1525115
CAS RN: 1311315-00-0
M. Wt: 191.63 g/mol
InChI Key: FHUUTFIWBXUNPK-UHFFFAOYSA-N
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Description

“2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C8H11ClFNO . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride” is 1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride” is a powder at room temperature . Its molecular weight is 191.63 g/mol .

Scientific Research Applications

Pharmaceutical Research

This compound is actively researched in the pharmaceutical industry due to its potential as a building block for more complex drug molecules. Its structure, containing both an amino group and a fluorophenyl group, makes it a candidate for the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression .

Material Science

In material science, researchers explore the use of this compound in the development of novel polymers. The presence of the fluorophenyl group could impart unique properties to polymers, such as increased resistance to solvents and chemicals, making them suitable for specialized applications .

Chemical Synthesis

As a versatile chemical intermediate, 2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride is used in the synthesis of various organic compounds. Its reactivity allows for the creation of complex molecules that can be used in dyes, resins, and other industrial chemicals .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods to help identify and quantify similar compounds in complex mixtures, enhancing the accuracy of analytical results .

Neuroscience Research

The compound’s influence on neurotransmitter systems makes it a subject of interest in neuroscience research. It could be used to study the effects of fluorinated compounds on brain chemistry and the potential for new treatments for neurological disorders .

Agricultural Chemistry

In the field of agricultural chemistry, there is potential for this compound to be used in the synthesis of new pesticides or herbicides. Its structural properties could lead to the development of compounds with specific modes of action against pests or weeds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-amino-2-(2-fluorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUUTFIWBXUNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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